N,N-Dimethylsulfonamide vs. Carbonyl Linker at Azetidine: Hydrogen-Bond Donor/Acceptor Profile Differentiation
CAS 1428348-14-4 bears an N,N-dimethylsulfonamide group directly attached to the azetidine ring nitrogen (linkage: azetidine-N–S(O)₂–N(CH₃)₂), whereas the closest carbonyl-linked analog, 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, employs an azetidine-N–C(O)–aryl sulfonamide linkage . This structural difference eliminates one hydrogen-bond donor (the sulfonamide NH present in primary/secondary sulfonamides) and replaces a planar amide bond with a tetrahedral sulfonamide geometry. In published SAR on azetidine sulfonamide kinase inhibitors, the N,N-dimethylsulfonamide terminus has been associated with improved membrane permeability (reduced H-bond donor count) and altered selectivity profiles compared to the corresponding carbonyl-linked or primary sulfonamide analogs . Direct quantitative permeability data for CAS 1428348-14-4 versus the carbonyl analog are not published; this differentiation is inferred from the structural class.
| Evidence Dimension | Hydrogen-bond donor count and linker geometry |
|---|---|
| Target Compound Data | 0 H-bond donors on sulfonamide; tetrahedral S geometry; azetidine-N–S(O)₂–N(CH₃)₂ linkage (MW 298.32) |
| Comparator Or Baseline | Carbonyl-linked analog: 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide; contains amide carbonyl H-bond acceptor; azetidine-N–C(O)–aryl linkage (higher MW, additional aromatic ring) |
| Quantified Difference | H-bond donor count: 0 (target) vs. 0 (carbonyl analog also lacks NH), but linker flexibility and electronic properties differ; target MW ~100 Da lower than extended carbonyl-aryl-sulfonamide analog |
| Conditions | Structural comparison based on SMILES and reported molecular formulas; no experimental head-to-head data available |
Why This Matters
For procurement decisions in fragment-based drug discovery or focused library design, the absence of a carbonyl linker and the lower molecular weight of CAS 1428348-14-4 make it preferable as a fragment-like starting point with fewer rotatable bonds and a distinct pharmacophore geometry compared to extended carbonyl-linked analogs.
- [1] Patent WO-2012083246-A1. Novel N-(4-(azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide derivatives as pyruvate kinase M2 (PKM2) modulators. Agios Pharmaceuticals. Published 2012-06-21. View Source
